Home > Products > Screening Compounds P102113 > Asialoganglioside-GM1
Asialoganglioside-GM1 -

Asialoganglioside-GM1

Catalog Number: EVT-8188215
CAS Number:
Molecular Formula: C62H114N2O23
Molecular Weight: 1255.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beta-D-galactosyl-(1->3)-N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-stearoylsphingosine is a beta-D-Gal-(1->3)-beta-D-GalNAc-(1->4)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer in which the ceramide N-acyl group is specified as stearoyl.
Overview

Asialoganglioside-GM1 is a glycosphingolipid that plays a crucial role in various biological processes, particularly in the nervous system. It is a derivative of ganglioside GM1, which is a complex molecule composed of a ceramide backbone and a carbohydrate moiety. Asialoganglioside-GM1 is characterized by the absence of sialic acid residues, which distinguishes it from its parent compound. This modification affects its biological activity and interaction with cell receptors, making it an important compound for research into cell signaling and neurobiology.

Source

Asialoganglioside-GM1 can be derived from natural sources or synthesized in the laboratory. It is predominantly found in the brain and nervous tissues, where it plays a role in neuronal signaling and cell recognition. The compound can also be obtained through enzymatic hydrolysis of gangliosides, particularly through the action of sialidases that remove sialic acid residues from gangliosides.

Classification

Asialoganglioside-GM1 belongs to the class of glycosphingolipids, specifically under the subclass of gangliosides. It is classified based on its structural characteristics and biological functions. Gangliosides are further classified into different types based on their carbohydrate composition and the presence of sialic acid.

Synthesis Analysis

Methods

The synthesis of Asialoganglioside-GM1 can be achieved through several methods:

  1. Enzymatic Hydrolysis: This method involves using specific enzymes such as sialidases to remove sialic acid from ganglioside GM1. This reaction typically occurs under mild conditions to preserve the integrity of the glycosphingolipid structure.
  2. Chemical Synthesis: Asialoganglioside-GM1 can also be synthesized chemically through multi-step organic synthesis techniques. This approach allows for precise control over the molecular structure but requires advanced synthetic chemistry skills.
  3. Microbial Fermentation: Certain microorganisms can produce Asialoganglioside-GM1 naturally or through metabolic engineering, providing an alternative source for this compound.

Technical Details

The enzymatic hydrolysis process typically involves incubating ganglioside GM1 with sialidase at specific pH and temperature conditions optimized for enzyme activity. The reaction is monitored until complete conversion to Asialoganglioside-GM1 is achieved, followed by purification steps such as chromatography to isolate the product.

Molecular Structure Analysis

Structure

Asialoganglioside-GM1 has a complex molecular structure characterized by:

  • Ceramide Backbone: Composed of a long-chain fatty acid linked to sphingosine.
  • Carbohydrate Moiety: A chain of sugars that includes glucose and galactose units, lacking sialic acid.

Data

The molecular formula for Asialoganglioside-GM1 is typically represented as C41_{41}H73_{73}N1_{1}O15_{15}, with a molecular weight of approximately 785 Da. The absence of sialic acid alters its physical properties compared to GM1.

Chemical Reactions Analysis

Reactions

Asialoganglioside-GM1 participates in various biochemical reactions:

  • Binding Interactions: It can bind to specific receptors on cell surfaces, influencing cellular signaling pathways.
  • Lipid Raft Formation: In membranes, Asialoganglioside-GM1 contributes to lipid raft structures that are critical for signal transduction.

Technical Details

The binding affinity and specificity can be assessed using techniques such as surface plasmon resonance or fluorescence resonance energy transfer assays, which measure interactions between Asialoganglioside-GM1 and target proteins or receptors.

Mechanism of Action

Process

The mechanism of action for Asialoganglioside-GM1 primarily involves its role as a modulator in cell signaling:

  • Cell Recognition: It facilitates recognition between cells, particularly in neuronal contexts.
  • Signal Transduction: By interacting with membrane receptors, it can activate intracellular signaling cascades that influence cell behavior and communication.

Data

Studies have shown that Asialoganglioside-GM1 can enhance neuronal survival and promote differentiation by activating pathways such as the phosphoinositide 3-kinase/Akt pathway.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or solid.
  • Solubility: Soluble in organic solvents like chloroform or methanol but poorly soluble in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade upon prolonged exposure to extreme pH or temperature.
  • Reactivity: Can participate in glycosylation reactions due to its reactive hydroxyl groups.

Relevant Data or Analyses

Thermal analysis indicates that Asialoganglioside-GM1 has a melting point around 200°C, which reflects its stability as a lipid molecule.

Applications

Scientific Uses

Asialoganglioside-GM1 has several important applications in scientific research:

  • Neuroscience Research: Used as a model compound to study neuronal signaling mechanisms.
  • Vaccine Development: Investigated for potential use in vaccines targeting specific immune responses due to its immunogenic properties.
  • Drug Delivery Systems: Explored as a component in liposomal formulations for targeted drug delivery to neuronal tissues.
Immunological Roles of Asialoganglioside-GM1 in Autoimmune Pathologies

GA1 as a Target Antigen in Immune-Mediated Neuropathies

Asialoganglioside-GM1 (GA1), also known as monosialotetrahexosylganglioside-galactose, is a glycosphingolipid characterized by the removal of terminal sialic acid from ganglioside GM1. This structural modification exposes a β1-3-linked galactose-N-acetylgalactosamine (Galβ1-3GalNAc) epitope, rendering GA1 immunologically accessible in peripheral nerve membranes [2] [6]. GA1 localizes preferentially to motor axons, nodes of Ranvier, and paranodal regions, where its density influences antibody binding capacity [5] [10]. Unlike fully sialylated gangliosides, GA1's unsialylated state allows direct interaction with autoantibodies without steric hindrance from neighboring sialic acid residues [2].

The antigenic potential of GA1 is most prominently observed in multifocal motor neuropathy (MMN) and Guillain-Barré syndrome (GBS) variants. Diagnostic assays reveal immunoglobulin M antibodies targeting GA1 in 20-30% of MMN cases, often co-existing with anti-GM1 antibodies [4] [9]. Enhanced detection sensitivity occurs when GA1 is complexed with GM1 in heteromeric glycolipid complexes, suggesting GA1's epitope topology is optimized in combinatorial lipid microdomains [9]. This combinatorial presentation increases antibody binding avidity by 3-5 fold compared to isolated GA1, as demonstrated in glycoarray and enzyme-linked immunosorbent assay studies [9].

Table 1: GA1 Autoantibody Prevalence in Neuropathies

Neuropathy TypeGA1 Antibody PrevalenceIsotype ProfileCommon Clinical Associations
Multifocal Motor Neuropathy20-30%Predominantly Immunoglobulin MConduction block, asymmetric weakness
Acute Motor Axonal Neuropathy15-25%Immunoglobulin GPreceding Campylobacter jejuni infection
Guillain-Barré Syndrome (general)5-10%Immunoglobulin G/Immunoglobulin MRapidly progressive paralysis

Association of Anti-GA1 Antibodies with Guillain-Barré Syndrome Subtypes

Anti-GA1 antibodies demonstrate significant clinical associations with specific Guillain-Barré syndrome subtypes, particularly acute motor axonal neuropathy. Serological studies indicate immunoglobulin G anti-GA1 antibodies in 15-25% of acute motor axonal neuropathy cases, frequently accompanied by antecedent Campylobacter jejuni enteritis [3] [8]. Molecular mimicry between GA1's Galβ1-3GalNAc epitope and lipooligosaccharides of Campylobacter jejuni strains drives this autoimmune cross-reactivity [3]. Patients with immunoglobulin G reactivity against both GA1 and GM1 exhibit more severe motor deficits and prolonged recovery periods compared to those without these antibodies [7] [8].

Notably, immunoglobulin G anti-GA1 antibodies in Guillain-Barré syndrome frequently co-express with antibodies against ganglioside GM1b, another glycosphingolipid sharing the terminal Galβ1-3GalNAc disaccharide [8]. This dual reactivity pattern correlates clinically with bulbar involvement (pharyngeal-cervical-brachial weakness) and ophthalmoparesis, suggesting topographic vulnerability of cranial nerve GA1 epitopes [8]. The temporal profile shows antibody titers peak during the acute progressive phase (days 7-14 post-onset) and decline during recovery, supporting a direct pathogenic role rather than secondary epiphenomenon [7].

Table 2: Anti-GA1 Antibodies in Guillain-Barré Syndrome Subtypes

GBS SubtypeGA1 Antibody FrequencyCharacteristic Clinical FeaturesPreceding Infections
Acute Motor Axonal Neuropathy15-25%Pure motor involvement, axonal electrophysiologyCampylobacter jejuni (≥70%)
Pharyngeal-Cervical-Brachial Variant30-40%Bulbar palsy, neck/arm weaknessCampylobacter jejuni, cytomegalovirus
Acute Inflammatory Demyelinating Polyneuropathy<5%Demyelinating electrophysiologyRespiratory viruses

GA1-Specific Antibodies in Multifocal Motor Neuropathy: Pathogenic Mechanisms

In multifocal motor neuropathy, immunoglobulin M anti-GA1 antibodies activate complement cascade pathways, initiating membrane attack complex deposition at nodes of Ranvier [4] [9]. This complement-mediated injury disrupts paranodal architecture, displacing voltage-gated sodium channels and compromising saltatory conduction [4]. Experimental models demonstrate that anti-GA1 immunoglobulin M induces reversible conduction block when applied to murine peripheral nerves, mirroring the electrophysiological hallmark of multifocal motor neuropathy [4] [9].

The pathogenic potency of anti-GA1 antibodies is amplified in heteromeric complexes with GM1. Immunoglobulin M from multifocal motor neuropathy sera exhibits 8-fold higher affinity for GA1/GM1 complexes than either glycolipid alone, facilitating enhanced complement activation [9]. This synergistic binding occurs through bivalent immunoglobulin M recognition of spatially adjacent GA1 and GM1 epitopes within lipid rafts [9]. Complement activation triggers calcium influx into axons, which induces reversible axonal hyperpolarization and conduction failure – the physiological basis for multifocal motor neuropathy's characteristic conduction blocks [4].

Table 3: Molecular Mechanisms of Anti-GA1 Antibodies in Multifocal Motor Neuropathy

Pathogenic MechanismBiological ConsequenceFunctional Impact
Complement C1 activationMembrane attack complex depositionDisruption of paranodal septate junctions
Displacement of nodal/paranodal proteins (neurofascin-155, contactin-1)Disorganized nodal architectureConduction slowing/block
Calcium influx via membrane attack complex poresAxonal hyperpolarizationReduced excitability
Disruption of sodium channel clustersImpaired action potential propagationMuscle weakness without atrophy

Cross-Reactivity of Anti-GA1 Antibodies with Peripheral Nerve Components

Anti-GA1 antibodies exhibit extensive cross-reactivity due to the ubiquitous Galβ1-3GalNAc epitope in peripheral nerve glycosphingolipids. Key cross-reactive targets include ganglioside GD1b, asialo-GM1, and GM1, all sharing terminal β-linked galactose residues [6] [10]. This polyspecificity arises from antibody paratopes accommodating the common disaccharide while tolerantly accommodating variable core structures [5]. Cross-reactivity is particularly pronounced in immunoglobulin M antibodies, which leverage multivalency to bind heterogeneous glycolipid clusters [9] [10].

Heteromeric complexes significantly modulate anti-GA1 cross-reactivity patterns. When GA1 forms complexes with ganglioside GM1 in neuronal membranes, it creates unique conformational epitopes unrecognized by antibodies specific for either monomeric glycolipid [9] [10]. Conversely, GA1/GD1a complexes can mask GA1 epitopes through steric hindrance from GD1a's terminal sialic acid [10]. Clinically, this explains why some multifocal motor neuropathy patients exhibit immunoglobulin M reactivity against GA1/GM1 complexes despite lacking monomeric GA1 or GM1 antibodies [9]. Pathogenic implications include expanded neural target engagement and more extensive complement deposition across nodal domains.

Table 4: Cross-Reactive Targets of Anti-GA1 Antibodies

Cross-Reactive AntigenShared EpitopeStructural Basis of Cross-ReactivityAssociated Neuropathy
Ganglioside GM1Galβ1-3GalNAcIdentical terminal disaccharideMultifocal Motor Neuropathy, Guillain-Barré Syndrome
Ganglioside GD1bGalβ1-3GalNAcTerminal disaccharide + internal sialic acidSensory Ataxic Neuropathy
Asialo-GM1Galβ1-3GalNAcIdentical terminal disaccharideMultifocal Motor Neuropathy
GA1/GM1 heteromeric complexNeoantigenic interfaceSpatial clustering of GA1 and GM1Multifocal Motor Neuropathy

Properties

Product Name

Asialoganglioside-GM1

IUPAC Name

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide

Molecular Formula

C62H114N2O23

Molecular Weight

1255.6 g/mol

InChI

InChI=1S/C62H114N2O23/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)57(44(36-67)83-60)86-62-55(79)52(76)56(45(37-68)84-62)85-59-47(63-39(3)69)58(49(73)43(35-66)81-59)87-61-53(77)50(74)48(72)42(34-65)82-61/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71)/b32-30+/t40-,41+,42+,43+,44+,45+,47+,48-,49-,50-,51+,52+,53+,54+,55+,56-,57+,58+,59-,60+,61-,62-/m0/s1

InChI Key

VELGMVLNORPMAO-HMWOVMCASA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.